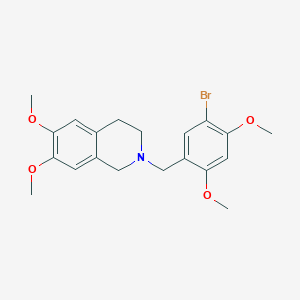![molecular formula C21H31N3O2 B6009058 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6009058.png)
6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide, also known as JNJ-7925476, is a novel compound that has been synthesized for potential use in scientific research. This compound is a spirocyclic amide that belongs to the class of diazaspiro compounds. It has been found to have potential applications in the field of neuroscience, specifically in the study of the dopamine system.
Mécanisme D'action
6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has been found to be a selective antagonist of the dopamine D3 receptor. The D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. It has been implicated in the regulation of reward and motivation, and dysregulation of this receptor has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has been found to have several biochemical and physiological effects. In animal studies, it has been found to reduce cocaine self-administration and reinstatement of cocaine-seeking behavior. It has also been found to reduce the rewarding effects of nicotine and ethanol. These effects suggest that 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide may have potential applications in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which allows for more precise manipulation of the dopamine system. However, one limitation is that it has a low overall yield of approximately 10%, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide. One direction is to further investigate its potential applications in the treatment of addiction. Another direction is to investigate its effects on other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to optimize the synthesis of 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide to improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide involves a multi-step process that begins with the reaction of 3-phenylpropylamine with 2,5-dimethoxybenzaldehyde to form the intermediate 2,5-dimethoxy-N-(3-phenylpropyl)benzylamine. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid to form the spirocyclic amide 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide. The overall yield of this synthesis is approximately 10%.
Applications De Recherche Scientifique
6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has been found to have potential applications in the field of neuroscience, specifically in the study of the dopamine system. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor control. Dysregulation of the dopamine system has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-2-13-22-20(26)24-16-12-21(17-24)11-7-15-23(19(21)25)14-6-10-18-8-4-3-5-9-18/h3-5,8-9H,2,6-7,10-17H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMHEJNHDKOIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC2(C1)CCCN(C2=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-piperidinyl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B6008980.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6008991.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6009010.png)
![2-thiophenecarbaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6009024.png)
![1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6009030.png)
![3-(1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-piperidinyl)-N-cyclopropylpropanamide](/img/structure/B6009031.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B6009036.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B6009045.png)
![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B6009049.png)
![4-chloro-3-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-N-phenylbenzamide](/img/structure/B6009067.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6009070.png)
![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate](/img/structure/B6009075.png)
![5-(4-methylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6009084.png)